molecular formula C27H50N6O9 B1247711 Desferrioxamine D1 CAS No. 5722-48-5

Desferrioxamine D1

Cat. No. B1247711
CAS RN: 5722-48-5
M. Wt: 602.7 g/mol
InChI Key: IEYBTYRDMTXDKO-UHFFFAOYSA-N
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Description

Desferrioxamine D1 is an acyclic desferrioxamine that is the N-acetyl derivative of desferrioxamine B.

Scientific Research Applications

Biosynthesis in Streptomyces coelicolor

Desferrioxamine D1, part of the desferrioxamine family, is involved in iron complexation. In Streptomyces coelicolor M145, desferrioxamine E is identified as the primary siderophore, with genes desA-D directing its biosynthesis. These genes belong to a distinct siderophore biosynthesis pathway, divergent from the nonribosomal peptide synthetase (NRPS) pathway (Barona-Gómez et al., 2004).

Neuroprotection Against Cerebral Ischemia

Desferrioxamine demonstrates neuroprotective effects, inducing tolerance against cerebral ischemia. This process involves the activation of hypoxia-inducible transcription factor 1 (HIF-1) and erythropoietin transcription, crucial for the brain's response to hypoxia (Prass et al., 2002).

Pulmonary Effects in Acute Liver Failure

Desferrioxamine has beneficial effects in acute liver failure (ALF) by reducing oxidative damage, potentially attenuating lung injury post-ischemic ALF through iron chelation (Kalimeris et al., 2007).

Cell Permeation Enhancement with Caffeine

A conjugate of desferrioxamine and caffeine, DFO-caffeine, enhances cell permeability and maintains iron scavenging and antioxidant properties. This conjugate shows potential for treating iron overload in less accessible tissues like the brain (Alta et al., 2014).

Iron Binding and Removal Efficiency

Hyperbranched polyglycerol (HPG)-desferrioxamine conjugates show varied iron binding and removal efficiencies, indicating potential in combination therapy for iron overload treatment. The molecular properties of these conjugates influence their performance in preventing iron-mediated oxidation of proteins (Hamilton et al., 2017).

New Iron Chelator Development

Research on desferrioxamine and related compounds like deferiprone and deferasirox has led to the development of new iron chelators such as CM1, aiming for more efficient, non-toxic oral administration options (Pangjit et al., 2015).

properties

CAS RN

5722-48-5

Product Name

Desferrioxamine D1

Molecular Formula

C27H50N6O9

Molecular Weight

602.7 g/mol

IUPAC Name

N'-[5-[[4-[5-acetamidopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl]-N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxybutanediamide

InChI

InChI=1S/C27H50N6O9/c1-22(34)28-16-6-3-10-20-32(41)26(38)14-13-25(37)30-18-8-5-11-21-33(42)27(39)15-12-24(36)29-17-7-4-9-19-31(40)23(2)35/h40-42H,3-21H2,1-2H3,(H,28,34)(H,29,36)(H,30,37)

InChI Key

IEYBTYRDMTXDKO-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O

Canonical SMILES

CC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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